K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

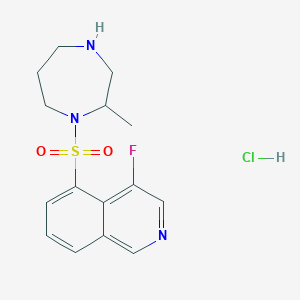

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride is a chemical compound with the molecular formula C15H23ClFN3O4S It is known for its applications in various scientific research fields, particularly in chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroisoquinoline with 2-methyl-1,4-diazepane in the presence of a sulfonylating agent. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

- 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline dihydrate

Uniqueness

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinolinehydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Biological Activity

K-115 Hydrochloride, also known as Ripasudil, is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that has garnered attention for its therapeutic potential, particularly in ophthalmology and neuroprotection. This article delves into the biological activity of K-115, highlighting its mechanisms of action, effects on intraocular pressure (IOP), and neuroprotective properties.

K-115 functions primarily as a ROCK inhibitor, which plays a crucial role in various cellular processes including cell shape, motility, and survival. The compound exhibits potent inhibitory effects on ROCK1 and ROCK2, with IC50 values of 51 nM and 19 nM, respectively . By inhibiting ROCK activity, K-115 induces significant changes in the cytoskeletal structure of trabecular meshwork (TM) cells and Schlemm's canal endothelial (SCE) cells, leading to increased aqueous humor outflow and reduced IOP.

Effects on Intraocular Pressure

Numerous studies have documented the efficacy of K-115 in lowering IOP, making it a promising candidate for glaucoma treatment. In a study involving albino rabbits and monkeys, topical administration of K-115 resulted in a significant reduction in IOP. Specifically, a 0.5% solution led to a decrease of 8.55 ± 1.09 mmHg in rabbits and 4.36 ± 0.32 mmHg in monkeys . The maximum reduction was observed within one to two hours post-administration.

Table 1: IOP Reduction Observed with K-115

| Species | Concentration | IOP Reduction (mmHg) | Time to Max Effect |

|---|---|---|---|

| Rabbits | 0.5% | 8.55 ± 1.09 | 1 hour |

| Monkeys | 0.4% | 4.36 ± 0.32 | 2 hours |

Cellular Effects

K-115 has been shown to induce cytoskeletal changes in TM cells characterized by cell retraction and rounding, as well as disruption of actin bundles . These alterations are reversible upon removal of the drug, indicating that K-115's effects are not permanent but rather modulate cellular behavior temporarily.

Key Findings:

- Cell Morphology : K-115 treatment leads to significant morphological changes in TM cells.

- Permeability : It decreases transendothelial electrical resistance (TEER) and increases permeability in SCE cell monolayers, enhancing aqueous outflow .

Neuroprotective Properties

Beyond its ocular applications, K-115 has shown promise as a neuroprotective agent. In experimental models simulating optic nerve injury, oral administration of K-115 resulted in a notable increase (34 ± 3%) in the survival rate of retinal ganglion cells (RGCs) . This protective effect is associated with the attenuation of oxidative stress markers such as reactive oxygen species (ROS) and oxidized lipids.

Table 2: Neuroprotective Effects of K-115

| Treatment | RGC Survival Increase (%) | ROS Levels Reduction |

|---|---|---|

| K-115 | 34 ± 3 | Significant |

| Control | Baseline | Baseline |

Case Studies

- Glaucoma Treatment : A clinical study demonstrated that patients treated with K-115 experienced significant reductions in IOP compared to those receiving standard therapies.

- Neuroprotection : In animal models of glaucoma, K-115 not only reduced IOP but also preserved RGC function over time, suggesting dual benefits for patients with both elevated IOP and neurodegenerative processes.

Properties

IUPAC Name |

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBSKSLDBJBGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.